N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

Description

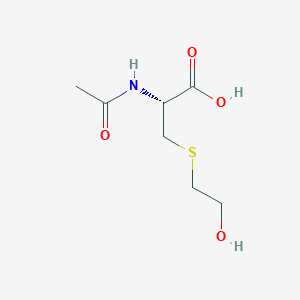

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYOYSKSFGMFOB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914077 | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15060-26-1, 19179-72-7, 97170-09-7 | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15060-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine, N-acetyl-S-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(2-HYDROXYETHYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5125C7A0EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Toxicological Research

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine serves as a biomarker for exposure to hazardous substances. Its presence in urine can indicate exposure to specific volatile organic compounds, making it a valuable tool for biomonitoring studies.

Case Study: Cigarette Smoking and Urinary Concentrations

A study conducted using data from the National Health and Nutrition Examination Survey (NHANES) (2011–2016) found that urinary concentrations of this compound were significantly higher in smokers compared to non-smokers. Specifically, smokers who consumed more than 19 cigarettes per day exhibited a 61% increase in urinary this compound levels compared to those smoking fewer cigarettes . This underscores its utility as a biomarker for assessing exposure to harmful chemicals in tobacco smoke.

Analytical Chemistry

In analytical chemistry, this compound is utilized as an internal standard in mass spectrometry. Its deuterated analogs enhance the accuracy of quantitative analyses.

Application in Mass Spectrometry

The compound's stable isotope-labeled forms are used to improve the precision of measurements in studies involving the metabolic pathways of ethylene oxide and other xenobiotics. For instance, the dicyclohexylamine salt form of this compound is employed to increase solubility in organic solvents, facilitating its use in sample preparations for mass spectrometric analysis .

Environmental Monitoring

This compound plays a critical role in environmental health studies by serving as a biomarker for exposure to environmental pollutants.

Monitoring Volatile Organic Compounds

Research indicates that this compound can be detected in urine following exposure to various volatile organic compounds commonly found in industrial settings and cigarette smoke. Its detection aids researchers in assessing the extent of human exposure to these toxicants, thus contributing to public health assessments .

Clinical Applications

The potential clinical applications of this compound are being explored, particularly concerning its role in detoxification processes.

Detoxification Mechanisms

As a metabolite involved in the glutathione pathway, this compound may play a role in detoxifying electrophilic compounds that possess genotoxic potential. This characteristic positions it as a candidate for further research into therapeutic applications aimed at mitigating the effects of toxic exposures .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Mercapturic acids share a common structural backbone (N-acetylcysteine conjugated to a variable side chain) but differ in their parent compounds, metabolic pathways, and biological significance. Below is a detailed comparison of HEMA with structurally and functionally related metabolites.

Structural and Functional Comparisons

Metabolic Pathways and Health Implications

- HEMA : Derived from acrylonitrile via cytochrome P450-mediated epoxidation and subsequent glutathione conjugation. Elevated urinary HEMA levels correlate with smoking intensity (β = 0.21, p < 0.001) and are positively associated with serum triglycerides (Δ = 7.01 mg/dL, 95% CI: 2.78–11.24) .

- DHBMA: Formed from 1,3-butadiene, a carcinogen in rubber manufacturing. DHBMA levels are higher in individuals >55 years old (fold change >5 vs. younger cohorts) and linked to atherogenic risk .

- 3HPMA : A major acrolein metabolite. Acrolein, a product of organic combustion, causes endothelial dysfunction. 3HPMA levels are elevated in diabetic populations (OR = 1.34, 95% CI: 1.12–1.61) .

- CYMA: Generated from acrylonitrile metabolism. Unlike HEMA, CYMA’s cyanoethyl group confers nephrotoxicity, observed in rodent models at doses >10 ppm .

Population Exposure Data

Key Research Findings

HEMA in Smoking Cessation Studies : A 2011–2016 NHANES analysis (N = 7,416) revealed a dose-response relationship between cigarette consumption and urinary HEMA (β = 0.86 per pack-year, p < 0.001), validating its utility in public health interventions .

Comparative Toxicity : While HEMA is primarily a biomarker, CYMA and DHBMA exhibit direct toxic effects. CYMA causes renal tubular necrosis in rats at 50 ppm, whereas DHBMA induces oxidative DNA adducts in human bronchial cells .

Clinical Relevance : HEMA derivatives, such as S-2-hydroxyethyl-N-acetylcysteinyl-carnitine, inversely correlate with prostate-specific antigen doubling time (PSADT, r = -0.42, p = 0.01), suggesting a role in cancer progression .

Preparation Methods

Reaction Mechanism and Conditions

-

Epoxide Activation : Ethylene oxide is reacted with N-acetyl-L-cysteine in a polar aprotic solvent (e.g., tetrahydrofuran) at 25–40°C.

-

Base Catalysis : Sodium bicarbonate (1.5 eq) is added to deprotonate the thiol, enhancing nucleophilicity.

-

Quenching and Isolation : The reaction is acidified to pH 3–4 using dilute HCl, and the product is extracted with ethyl acetate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–85% |

| Purity (HPLC) | >95% |

| Reaction Time | 6–12 hours |

This method prioritizes regioselectivity, favoring the thermodynamically stable β-hydroxy thioether isomer.

Direct Alkylation of N-Acetyl-L-cysteine

An alternative approach employs alkylating agents like 2-bromoethanol to functionalize the thiol group. This method requires stringent control of pH and temperature to minimize disulfide formation.

Protocol Overview

-

Alkylation : N-Acetyl-L-cysteine (1 eq) is dissolved in aqueous NaOH (pH 10–11), and 2-bromoethanol (1.2 eq) is added dropwise at 0–5°C.

-

Neutralization : The mixture is adjusted to pH 7 using HCl, precipitating the product.

-

Purification : Recrystallization from ethanol-water (3:1) yields crystalline HEMA.

Optimization Insights :

-

Excess alkylating agent (>1.5 eq) leads to di-alkylation byproducts.

-

Lower temperatures (0°C) reduce hydrolysis of 2-bromoethanol, improving yield by 15–20%.

Enzymatic Synthesis via Glutathione Conjugation

HEMA is naturally synthesized in vivo through glutathione (GSH) conjugation, a pathway replicable in vitro for small-scale production.

Stepwise Biocatalytic Process

-

GSH Conjugation : GSH reacts with ethylene oxide catalyzed by glutathione S-transferase (GST) at pH 6.5–7.5.

-

Proteolytic Cleavage : γ-Glutamyltranspeptidase removes glutamic acid, forming cysteinylglycine conjugate.

-

Acetylation : N-Acetyltransferase acetylates the amino group, yielding HEMA.

Industrial Limitations :

-

Enzyme costs and low throughput restrict scalability.

-

Batch yields rarely exceed 50% due to intermediate hydrolysis.

Solid-Phase Synthesis for High-Purity Applications

Solid-phase peptide synthesis (SPPS) enables precise control over side-chain modifications, ideal for research-grade HEMA.

SPPS Workflow

-

Resin Loading : Fmoc-L-cysteine is anchored to Wang resin via ester linkage.

-

Side-Chain Modification : The thiol group is alkylated with 2-hydroxyethyl bromide under Mitsunobu conditions.

-

Acetylation : The N-terminus is acetylated using acetic anhydride/pyridine.

-

Cleavage : TFA/water (95:5) liberates the product from the resin.

Performance Metrics :

-

Purity: 98–99% (LC-MS)

-

Scale: 0.1–5 mmol per batch

Industrial-Scale Production and Challenges

Large-scale synthesis prioritizes cost efficiency and solvent recovery. A patented continuous-flow system achieves this via:

-

Continuous Alkylation : N-Acetyl-L-cysteine and 2-bromoethanol are pumped through a tubular reactor at 50°C.

-

In-Line Neutralization : Effluent is mixed with HCl in a static mixer, precipitating HEMA.

-

Centrifugal Washing : The slurry is centrifuged, and the pellet is dried under vacuum.

Economic Considerations :

| Factor | Impact |

|---|---|

| Raw Material Cost | 60% of total |

| Solvent Recovery | 85–90% efficiency |

| Energy Consumption | 12 kWh/kg product |

Critical Analysis of Methodologies

Yield vs. Purity Trade-offs

-

Epoxide Route : High yields but requires chiral HPLC to resolve regioisomers.

-

Alkylation : Faster but prone to over-alkylation without precise stoichiometry.

-

Enzymatic : Eco-friendly yet economically unviable above 100 g scale.

Q & A

Q. How does chemical stability impact long-term biomonitoring studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.